Uridine-5'-triphosphate trisodium salt is a nucleotide that plays a crucial role in various biochemical processes, particularly as a precursor in the synthesis of ribonucleic acid (RNA). It is classified as a pyrimidine nucleoside triphosphate and is known for its function as an agonist at P2Y receptors, which are G-protein-coupled receptors involved in various signaling pathways. The compound has a CAS number of 19817-92-6 and is derived from the yeast species Saccharomyces .
Uridine-5'-triphosphate trisodium salt falls under the category of nucleotides and can be further classified as:
The synthesis of uridine-5'-triphosphate trisodium salt can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the phosphorylation of uridine monophosphate using specific kinases.
Uridine-5'-triphosphate trisodium salt has the molecular formula and a molecular weight of approximately 550.09 g/mol. Its structure consists of:
The compound exhibits the following structural characteristics:
Uridine-5'-triphosphate trisodium salt participates in several biochemical reactions, primarily involving nucleotide metabolism and signaling pathways.
The mechanism by which uridine-5'-triphosphate trisodium salt exerts its effects primarily involves its interaction with P2Y receptors.
Uridine-5'-triphosphate trisodium salt is stable under proper storage conditions (inert atmosphere at -20 °C) and exhibits typical properties associated with nucleotides, including reactivity with phosphatases and kinases .
Uridine-5'-triphosphate trisodium salt has diverse applications in scientific research and biotechnology:
Uridine-5’-triphosphate trisodium salt (UTP trisodium salt) serves as an essential pyrimidine ribonucleoside triphosphate substrate for RNA polymerases during transcription. Its molecular structure comprises a uracil base, ribose sugar, and three phosphate groups, with sodium ions enhancing aqueous solubility (>100 mg/mL in water) and stability at physiological pH [1] [2] [9]. This nucleotide specifically donates uridine monophosphate units to growing RNA chains, with incorporation frequency governed by template DNA sequences and promoter strength. Uridine-5’-triphosphate trisodium salt availability directly influences transcriptional output, as RNA polymerases exhibit Michaelis-Menten kinetics toward uridine-5’-triphosphate trisodium salt, with cellular concentrations (typically 0.5–2 mM) modulating elongation rates [2] [7].
Uridine-5’-triphosphate trisodium salt additionally functions as a signaling molecule through P2Y receptor activation (notably P2Y2, P2Y4, and P2Y6 subtypes), indirectly influencing transcriptional networks. Receptor binding triggers calcium mobilization and mitogen-activated protein kinase phosphorylation, altering expression profiles of immediate-early genes involved in cellular stress responses and metabolic adaptation [5] [7]. This dual functionality positions uridine-5’-triphosphate trisodium salt uniquely at the intersection of nucleic acid biosynthesis and cellular signaling cascades.
Table 1: Biochemical Properties of Uridine-5’-triphosphate Trisodium Salt
| Property | Specification | Method/Context |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂Na₃O₁₅P₃ | Chemical synthesis [5] [9] |
| Molecular Weight | 550.09 g/mol | Mass spectrometry |
| Aqueous Solubility | 100 mg/mL (136.34 mM) | In vitro dissolution [1] [5] |
| Absorption Maximum (λₘₐₓ) | 262 nm (ε = 9.8 L·mmol⁻¹·cm⁻¹ at pH 7.0) | UV-Vis spectroscopy [7] |
| Purity Standards | ≥93–99% (HPLC-verified) | Quality control [2] [4] [7] |
RNA polymerases incorporate uridine-5’-triphosphate trisodium salt via a conserved catalytic mechanism involving nucleophilic attack by the 3’-OH of the nascent RNA chain on the α-phosphate of the incoming nucleotide. This process requires divalent cations (Mg²⁺/Mn²⁺) that coordinate triphosphate orientation and stabilize transition states [8]. Kinetic parameters vary significantly among polymerase classes:
Incorporation fidelity is maintained through a two-step selection process: initial nucleotide binding followed by conformational change that positions the nucleotide for catalysis. Misincorporation rates (∼10⁻⁴–10⁻⁵) are higher for uridine-5’-triphosphate trisodium salt than adenosine triphosphate due to weaker base stacking energy and reduced H-bonding stability of uracil-adenine pairs [3] [10]. The trisodium formulation optimizes ionic strength for polymerase activity, minimizing non-productive enzyme binding while ensuring nucleotide solubility during extended reactions [1] [9].
Mechanistic Steps of Uridine-5’-triphosphate Trisodium Salt Incorporation:
Ribonucleotide triphosphate (NTP) pools maintain strict homeostasis to ensure faithful RNA synthesis. Cellular concentrations typically follow adenosine triphosphate > uridine triphosphate > guanosine triphosphate > cytidine triphosphate, with ratios approximately 10:4:2:1 in mammalian cells [3] [6]. Uridine-5’-triphosphate trisodium salt constitutes 20–30% of pyrimidine nucleotides, with fluctuations during cell cycle progression impacting transcriptional fidelity.
Polymerases exhibit differential discrimination against NTPs during incorporation:
Table 2: Polymerase Discrimination Patterns Against Ribonucleotides
| Polymerase | Relative Incorporation Efficiency | Primary Discrimination Mechanism |
|---|---|---|
| DNA Polymerase γ | Uridine-5’-triphosphate trisodium salt > Cytidine triphosphate > Adenosine triphosphate > Guanosine triphosphate | Steric gate exclusion [10] |
| RNA Polymerase II | Adenosine triphosphate ≈ Guanosine triphosphate > Uridine-5’-triphosphate trisodium salt > Cytidine triphosphate | Base-pair stability [3] |
| T7 RNA Polymerase | Guanosine triphosphate > Adenosine triphosphate > Uridine-5’-triphosphate trisodium salt > Cytidine triphosphate | Nucleotide binding affinity [8] |
Pathogenic nucleotide pool imbalances dramatically affect uridine-5’-triphosphate trisodium salt incorporation dynamics. Mitochondrial depletion syndromes caused by thymidine kinase 2 or deoxyguanosine kinase mutations elevate uridine-5’-triphosphate trisodium salt/deoxyuridine triphosphate ratios, increasing ribonucleotide incorporation into mitochondrial DNA (1 ribonucleotide/650 bases in patients versus 1/2000 in controls). This incorporation compromises genome stability through enhanced strand cleavage and erroneous replication initiation [10]. Conversely, cancer cells exhibit expanded uridine-5’-triphosphate trisodium salt pools that drive rRNA hyper-transcription via RNA Polymerase I, with uridine-5’-triphosphate trisodium salt concentrations correlating directly with 45S pre-rRNA synthesis rates (R² = 0.87) [8]. These dynamics underscore the critical role of uridine-5’-triphosphate trisodium salt homeostasis in maintaining genetic fidelity across diverse biological contexts.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: